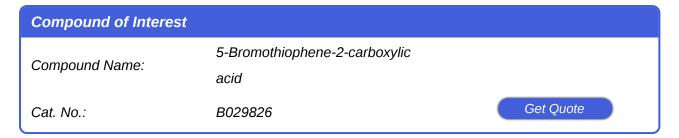


Spectroscopic Profile of 5-Bromothiophene-2carboxylic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-Bromothiophene-2-carboxylic acid**, a key building block in medicinal chemistry and materials science. This document outlines experimental protocols and presents a comprehensive summary of available ¹H and predicted ¹³C NMR data to support structural elucidation and characterization efforts.

Core Spectroscopic Data

The structural integrity of **5-Bromothiophene-2-carboxylic acid** can be effectively confirmed using NMR spectroscopy. The following tables summarize the key quantitative data from ¹H and ¹³C NMR analyses.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of **5-Bromothiophene-2-carboxylic acid** is characterized by two distinct doublets in the aromatic region, corresponding to the two protons on the thiophene ring, and a broad singlet for the carboxylic acid proton. The coupling constant between the thiophene protons is a key indicator of their relative positions.



Proton Assignment	Experimental Chemical Shift (δ, ppm) in CDCl ₃	Predicted Chemical Shift (δ, ppm) in CDCl ₃	Multiplicity	Coupling Constant (J, Hz)
H3	7.33[1]	7.63[2]	doublet (d)	4.3[1]
H4	7.55[1]	7.11[2]	doublet (d)	4.3[1]
СООН	Not Reported	10.87[2]	broad singlet (br s)	N/A

Note: The assignment of H3 and H4 in the experimental data is based on established substituent effects in thiophene rings.

Table 2: Predicted ¹³C NMR Spectroscopic Data

While experimental ¹³C NMR data is not readily available in the cited literature, computational predictions provide valuable insight into the expected chemical shifts. The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	
C2 (C-COOH)	~162	
C3	~130	
C4	~135	
C5 (C-Br)	~115	
СООН	~168	

Note: These are approximate values and may vary depending on the solvent and experimental conditions. Confirmation with experimental data is recommended.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis.

The following section details a generalized methodology for obtaining ¹H and ¹³C NMR spectra



for 5-Bromothiophene-2-carboxylic acid.

Sample Preparation

- Dissolution: Approximately 5-10 mg of 5-Bromothiophene-2-carboxylic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for this compound.[1][2]
- Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition

- Spectrometer: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
- 1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is used.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.
 - Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: A 2-second relaxation delay is typical.



 Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Data Processing

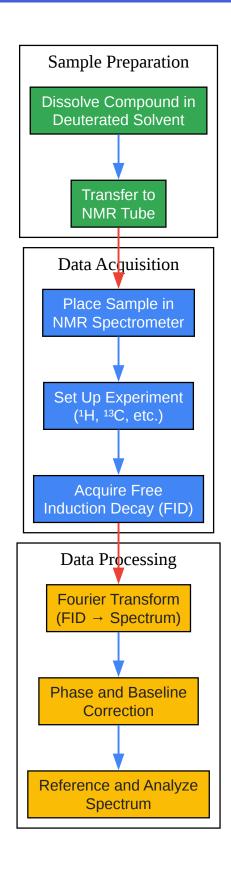
- Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.
- Phasing and Baseline Correction: The transformed spectrum is manually phased and the baseline is corrected to ensure accurate integration.
- Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.
- Peak Picking and Integration: Peaks are identified and their integrals are calculated for ¹H
 NMR spectra to determine proton ratios.

Visualizations

The following diagrams illustrate the key relationships in the NMR data and the general workflow for its acquisition.

¹H NMR Signal Assignments





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General NMR Experimental Workflow



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References

- 1. rsc.org [rsc.org]
- 2. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 iChemical [ichemical.com]
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